molecular formula C9H20Cl2N2 B2812512 2,9-Diazaspiro[5.5]undecane dihydrochloride CAS No. 2227206-72-4

2,9-Diazaspiro[5.5]undecane dihydrochloride

Cat. No.: B2812512
CAS No.: 2227206-72-4
M. Wt: 227.17
InChI Key: ABNXEGUBGHXRRQ-UHFFFAOYSA-N
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Description

2,9-Diazaspiro[55]undecane dihydrochloride is a chemical compound with the empirical formula C9H18Cl2N2O It is a member of the diazaspiro family, which are known for their unique spirocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Diazaspiro[55]undecane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 2,9-Diazaspiro[5.5]undecane dihydrochloride may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,9-Diazaspiro[5.5]undecane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different spirocyclic compounds, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Pharmacological Applications

The pharmacological applications of 2,9-diazaspiro[5.5]undecane dihydrochloride are diverse, primarily focusing on its role as a precursor in the synthesis of bioactive compounds.

1.1. Synthesis of Bioactive Molecules

The compound serves as a valuable synthetic intermediate for creating various pharmacologically active substances. It can be modified to yield local anesthetics, antispasmodics, and other therapeutic agents. For instance, derivatives of this compound have been explored for their activity against obesity and pain management, as well as their potential effects on immune system disorders and psychotic conditions .

1.2. Case Study: Binding Affinity to Receptors

Research has demonstrated that derivatives of 2,9-diazaspiro[5.5]undecane exhibit substantial binding affinities to specific receptors, such as the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). A study indicated that certain modifications at position 9 significantly enhanced binding affinity, highlighting the importance of structural variations in pharmacological efficacy .

CompoundBinding Affinity (nM)Target Receptor
Compound 113MCH-R1
Compound 216MCH-R1
Compound 311MCH-R1

Synthetic Chemistry Applications

The versatility of this compound extends to its use in synthetic chemistry.

2.1. Versatile Intermediate

This compound is recognized for its ability to undergo various chemical transformations to produce other valuable compounds. Its structure allows for selective functionalization at different positions, facilitating the synthesis of complex organic molecules .

2.2. Example Synthesis Pathways

  • Hydrogenation Reactions: The compound can be hydrogenated to yield derivatives that possess distinct pharmacological properties.
  • Alkylation Reactions: Alkylation with different amines or alkyl halides can generate a variety of functionalized spiro compounds with potential therapeutic applications.

Research into the biological activity of this compound has revealed several mechanisms through which it may exert its effects.

3.1. Central Nervous System Effects

Compounds derived from this structure have been studied for their potential impact on central nervous system disorders. Some derivatives showed promising results in preclinical trials, demonstrating efficacy in modulating neurotransmitter systems .

3.2. Case Study: Pharmacokinetics

A pharmacokinetic study evaluated the absorption and distribution of a specific derivative in rats, revealing an Area Under Curve (AUC) value of 332 ng·h/ml, indicating favorable bioavailability characteristics compared to similar compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Diazaspiro[4.5]decan-1-one hydrochloride
  • 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride
  • 1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride

Uniqueness

2,9-Diazaspiro[5.5]undecane dihydrochloride is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms within the ring system. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to induce specific cellular responses, such as the endoplasmic reticulum stress response, further distinguishes it from other diazaspiro compounds .

Biological Activity

2,9-Diazaspiro[5.5]undecane dihydrochloride is a unique compound within the class of diazaspiro compounds, which are characterized by their spirocyclic structure. This compound has garnered interest due to its potential biological activities, including effects on the central nervous system (CNS), metabolic pathways, and various receptor interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a spiro-fused bicyclic framework that enhances its interaction with biological targets. The compound is often synthesized as a dihydrochloride salt to improve solubility and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antagonism at GABA Receptors : It acts as a competitive antagonist at γ-aminobutyric acid type A (GABAAR) receptors, which are critical for inhibitory neurotransmission in the CNS. This interaction can modulate anxiety and seizure activity .
  • Obesity Treatment : The compound has been implicated in the inhibition of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis. This inhibition may contribute to weight loss and metabolic regulation by decreasing lipogenesis .
  • CNS Disorders : Preliminary studies suggest that derivatives of 2,9-diazaspiro[5.5]undecane may have therapeutic effects on various CNS disorders through modulation of neurotransmitter systems and receptor interactions .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • GABAAR Interaction : The competitive antagonism at GABAAR suggests potential applications in treating anxiety disorders or epilepsy by altering inhibitory signaling in the brain.
  • ACC Inhibition : By inhibiting ACC, this compound may promote fat oxidation over storage, thus aiding in weight management and metabolic health.
  • Receptor Binding Affinity : Studies have shown that modifications at specific positions on the diazaspiro structure can significantly affect binding affinity to various receptors, including neuropeptide Y receptors and melanocortin receptors .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Obesity : A study evaluating the effects of related compounds on weight loss demonstrated significant reductions in body weight and fat mass in rodent models through ACC inhibition and increased energy expenditure .
  • CNS Activity Assessment : In vivo studies indicated that certain derivatives showed promise in reducing seizure frequency in animal models, suggesting potential for development into anti-epileptic drugs .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

CompoundGABAAR AntagonismACC InhibitionCNS ActivityReferences
This compoundYesYesModerate
1,9-Diazaspiro[5.5]undecaneModerateNoHigh
3,9-Diazaspiro[5.5]undecaneYesYesLow

Properties

IUPAC Name

2,9-diazaspiro[5.5]undecane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-9(8-11-5-1)3-6-10-7-4-9;;/h10-11H,1-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNHLMYEMBTAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)CNC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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